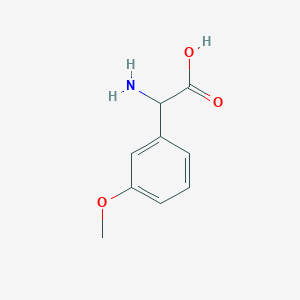

2-Amino-2-(3-methoxyphenyl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(3-methoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-13-7-4-2-3-6(5-7)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMKVNPOZWRHJPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40295357 | |

| Record name | 2-amino-2-(3-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40295357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7314-43-4 | |

| Record name | 7314-43-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101475 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-2-(3-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40295357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2-(3-methoxyphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-2-(3-methoxyphenyl)acetic acid via the Strecker Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the non-proteinogenic amino acid, 2-Amino-2-(3-methoxyphenyl)acetic acid, utilizing the robust and versatile Strecker reaction. This valuable building block is of significant interest in medicinal chemistry and drug discovery programs. This document outlines the reaction mechanism, a detailed experimental protocol, and key physicochemical properties of the target compound.

Introduction to the Strecker Synthesis

The Strecker synthesis is a classic and highly effective method for the preparation of α-amino acids from readily available starting materials.[1][2] This three-component reaction involves the condensation of an aldehyde with an amine source and a cyanide source to form an intermediate α-aminonitrile, which is subsequently hydrolyzed to the desired α-amino acid.[3][4] The overall transformation for the synthesis of 2-Amino-2-(3-methoxyphenyl)acetic acid begins with 3-methoxybenzaldehyde.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Amino-2-(3-methoxyphenyl)acetic acid is presented in Table 1. These properties are crucial for its application in further synthetic transformations and for understanding its behavior in biological systems.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO₃ | [5] |

| Molecular Weight | 181.19 g/mol | [5] |

| IUPAC Name | 2-amino-2-(3-methoxyphenyl)acetic acid | [5] |

| CAS Number | 7314-43-4 | [6] |

| Appearance | White to off-white solid (predicted) | |

| Computed XLogP3 | -1.7 | [5] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 4 | [5] |

Table 1: Physicochemical Properties of 2-Amino-2-(3-methoxyphenyl)acetic acid.

Reaction Mechanism

The Strecker synthesis of 2-Amino-2-(3-methoxyphenyl)acetic acid proceeds in two primary stages: the formation of the α-aminonitrile followed by its hydrolysis.

Stage 1: Formation of 2-Amino-2-(3-methoxyphenyl)acetonitrile

The reaction is initiated by the condensation of 3-methoxybenzaldehyde with ammonia (generated in situ from ammonium chloride) to form an imine.[7] The cyanide ion then acts as a nucleophile, attacking the imine carbon to generate the α-aminonitrile intermediate.[7]

Figure 1: Formation of the α-aminonitrile intermediate.

Stage 2: Hydrolysis to 2-Amino-2-(3-methoxyphenyl)acetic acid

The nitrile group of the intermediate is then hydrolyzed under acidic conditions to yield the final carboxylic acid product.[7]

Figure 2: Hydrolysis of the α-aminonitrile.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of 2-Amino-2-(3-methoxyphenyl)acetic acid via the Strecker reaction. This protocol is adapted from established procedures for similar substrates and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[1][2]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Notes |

| 3-Methoxybenzaldehyde | 136.15 | 1.0 | |

| Ammonium Chloride (NH₄Cl) | 53.49 | 1.5 | |

| Sodium Cyanide (NaCN) | 49.01 | 1.2 | EXTREMELY TOXIC |

| Methanol (MeOH) | 32.04 | - | Solvent |

| Water (H₂O) | 18.02 | - | Solvent |

| Concentrated Hydrochloric Acid (HCl) | 36.46 | - | For hydrolysis |

| Sodium Hydroxide (NaOH) | 40.00 | - | For neutralization |

| Diethyl Ether | 74.12 | - | Extraction solvent |

Table 2: Reagents for the Strecker Synthesis.

Step 1: Synthesis of 2-Amino-2-(3-methoxyphenyl)acetonitrile

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxybenzaldehyde (1.0 eq) and ammonium chloride (1.5 eq) in a mixture of methanol and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium cyanide (1.2 eq) in a minimal amount of water to the reaction mixture, ensuring the temperature remains below 10 °C. Caution: Sodium cyanide is highly toxic. Handle with extreme care.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by pouring it into cold water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude α-aminonitrile.[2]

Step 2: Hydrolysis to 2-Amino-2-(3-methoxyphenyl)acetic acid

-

To the crude 2-amino-2-(3-methoxyphenyl)acetonitrile, add an excess of concentrated hydrochloric acid (e.g., 6 M HCl).

-

Heat the mixture to reflux for 4-6 hours.

-

Monitor the completion of hydrolysis by TLC.

-

After cooling to room temperature, carefully neutralize the reaction mixture with a solution of sodium hydroxide to the isoelectric point of the amino acid to precipitate the product.

-

Collect the solid product by filtration and wash with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as a water/ethanol mixture, to obtain the purified 2-Amino-2-(3-methoxyphenyl)acetic acid.[2]

Experimental Workflow

The overall experimental workflow is depicted in the following diagram.

Figure 3: Experimental workflow for the synthesis.

Potential Side Reactions

A common side reaction in the Strecker synthesis is the formation of the corresponding cyanohydrin, 2-hydroxy-2-(3-methoxyphenyl)acetonitrile.[1] This occurs when the cyanide ion directly attacks the carbonyl carbon of the aldehyde. To minimize this, it is crucial to control the reaction temperature and consider pre-forming the imine before the addition of the cyanide source.[1] Incomplete hydrolysis of the α-aminonitrile can also lead to impurities in the final product.[1]

Conclusion

The Strecker reaction provides a reliable and straightforward route for the synthesis of 2-Amino-2-(3-methoxyphenyl)acetic acid. By carefully controlling the reaction conditions and following the detailed protocol provided, researchers can efficiently produce this valuable compound for use in various research and development applications. The information presented in this guide, including the physicochemical data and reaction mechanism, serves as a comprehensive resource for professionals in the field.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Strecker Synthesis [organic-chemistry.org]

- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 5. 2-Amino-2-(3-methoxyphenyl)acetic acid | C9H11NO3 | CID 265441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-amino-2-(3-methoxyphenyl)acetic acid | 7314-43-4 [sigmaaldrich.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Physicochemical Properties of 2-Amino-2-(3-methoxyphenyl)acetic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the non-proteinogenic amino acid, 2-Amino-2-(3-methoxyphenyl)acetic acid. As a compound of interest in medicinal chemistry and drug development, a thorough understanding of its physical and chemical characteristics is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. This document summarizes available computed data, provides detailed experimental protocols for the determination of key physicochemical parameters, and presents a hypothetical signaling pathway based on the known roles of related aromatic amino acid metabolites. All quantitative data is presented in a structured tabular format for ease of comparison, and key experimental workflows and logical relationships are visualized using Graphviz diagrams.

Core Physicochemical Properties

2-Amino-2-(3-methoxyphenyl)acetic acid is an aromatic amino acid derivative with a methoxy substituent on the phenyl ring. The presence of the amino group, the carboxylic acid group, and the substituted aromatic ring governs its properties, including its polarity, acidity, basicity, and potential for intermolecular interactions. These properties are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems.

Data Presentation

While experimental data for 2-Amino-2-(3-methoxyphenyl)acetic acid is limited in the public domain, a summary of its computed properties, alongside available experimental data for its isomers (2-methoxy and 4-methoxy derivatives), is presented in Table 1. This comparative data can provide valuable insights into the likely properties of the 3-methoxy isomer.

| Property | 2-Amino-2-(3-methoxyphenyl)acetic acid (Computed/Predicted) | 2-Amino-2-(2-methoxyphenyl)acetic acid (Isomer) | 2-Amino-2-(4-methoxyphenyl)acetic acid (Isomer) | Source |

| Molecular Formula | C₉H₁₁NO₃ | C₉H₁₁NO₃ | C₉H₁₁NO₃ | [1] |

| Molecular Weight | 181.19 g/mol | 181.19 g/mol | 181.19 g/mol | [1] |

| IUPAC Name | 2-amino-2-(3-methoxyphenyl)acetic acid | 2-amino-2-(2-methoxyphenyl)acetic acid | 2-amino-2-(4-methoxyphenyl)acetic acid | [1][2] |

| Melting Point | Not Available | Not Available | 235 °C (sublimes) | |

| Boiling Point | Not Available | Not Available | 339.5 ± 37.0 °C (Predicted) | |

| Solubility in Water | Predicted to be sparingly soluble | Predicted to be sparingly soluble | Predicted to be sparingly soluble | |

| pKa (Acidic) | Predicted ~2-3 | Predicted ~2-3 | Predicted ~2-3 | |

| pKa (Basic) | Predicted ~9-10 | Predicted ~9-10 | Predicted ~9-10 | |

| logP (XLogP3) | -1.7 | -1.7 | -1.7 | [1][2] |

| Hydrogen Bond Donor Count | 2 | 2 | 2 | [1][2] |

| Hydrogen Bond Acceptor Count | 4 | 4 | 4 | [1][2] |

| Topological Polar Surface Area | 72.6 Ų | 72.6 Ų | 72.6 Ų | [1][2] |

Experimental Protocols

To facilitate further research and validation of the computed data, this section provides detailed experimental protocols for determining the key physicochemical properties of 2-Amino-2-(3-methoxyphenyl)acetic acid.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Principle: Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. A phase transition, such as melting, results in an endothermic peak, the onset of which is taken as the melting point. For amino acids, which can decompose at high temperatures, Fast Scanning Calorimetry (FSC) can be employed to minimize thermal degradation.[3][4][5]

Instrumentation:

-

Differential Scanning Calorimeter (DSC)

-

Aluminum or stainless steel DSC pans and lids

-

Microbalance

Procedure:

-

Accurately weigh 1-3 mg of 2-Amino-2-(3-methoxyphenyl)acetic acid into a DSC pan.

-

Hermetically seal the pan.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the heat flow as a function of temperature.

-

The onset temperature of the endothermic peak in the thermogram is determined as the melting point.

Aqueous Solubility Determination by the Gravimetric Method

Principle: An excess of the solute is equilibrated with a known volume of solvent at a constant temperature. The concentration of the saturated solution is then determined by evaporating the solvent from a known volume of the supernatant and weighing the solid residue.[1][6][7][8]

Instrumentation:

-

Constant temperature shaker or water bath

-

Analytical balance

-

Vials with caps

-

Centrifuge

-

Calibrated micropipettes

-

Drying oven or vacuum desiccator

Procedure:

-

Add an excess amount of 2-Amino-2-(3-methoxyphenyl)acetic acid to a vial containing a known volume of purified water.

-

Seal the vial and place it in a constant temperature shaker/water bath (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

After equilibration, centrifuge the vial to pellet the undissolved solid.

-

Carefully withdraw a precise volume of the clear supernatant using a calibrated micropipette.

-

Transfer the supernatant to a pre-weighed vial.

-

Evaporate the solvent in a drying oven at an appropriate temperature until a constant weight is achieved.

-

The solubility is calculated as the mass of the residue divided by the volume of the supernatant taken.

pKa Determination by Potentiometric Titration

Principle: A solution of the amino acid is titrated with a strong acid and a strong base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve, where the concentrations of the protonated and deprotonated forms of an ionizable group are equal.[9][10][11][12]

Instrumentation:

-

pH meter with a combination electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Prepare a solution of 2-Amino-2-(3-methoxyphenyl)acetic acid of known concentration (e.g., 0.01 M) in deionized water.

-

Calibrate the pH meter using standard buffers.

-

Place a known volume of the amino acid solution in a beaker with a magnetic stir bar.

-

Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), recording the pH after each incremental addition of the acid.

-

After reaching a low pH (e.g., pH 2), repeat the titration on a fresh sample of the amino acid solution using a standardized solution of a strong base (e.g., 0.1 M NaOH) until a high pH is reached (e.g., pH 12).

-

Plot the pH versus the equivalents of acid/base added.

-

The pKa of the carboxylic acid group (pKa₁) and the amino group (pKa₂) are determined from the midpoints of the buffering regions on the titration curve.

Biological Context and Potential Signaling Pathways

While specific signaling pathways involving 2-Amino-2-(3-methoxyphenyl)acetic acid have not been extensively characterized, its structural similarity to other aromatic amino acids and their metabolites suggests potential roles in modulating cellular signaling. Aromatic amino acid metabolites are known to influence various signaling cascades, including those related to immune responses.[13][14]

For instance, metabolites of aromatic amino acids can modulate interferon (IFN) signaling pathways, which are crucial for antiviral and immunomodulatory responses.[14] Based on this, a hypothetical signaling pathway is presented below to illustrate the potential mechanism of action for a compound like 2-Amino-2-(3-methoxyphenyl)acetic acid.

This diagram illustrates a potential mechanism where 2-Amino-2-(3-methoxyphenyl)acetic acid or its metabolites could modulate the activity of a cell surface receptor, thereby influencing the downstream Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway, a key component of interferon signaling. This could lead to altered expression of interferon-stimulated genes and a modified cellular response.

Conclusion

This technical guide has synthesized the available information on the physicochemical properties of 2-Amino-2-(3-methoxyphenyl)acetic acid. While computed data provides a foundational understanding, the included detailed experimental protocols are intended to encourage and guide further empirical investigation to determine these crucial parameters with high accuracy. The exploration of its potential biological activities, such as the modulation of key signaling pathways, represents a promising avenue for future research in the context of drug discovery and development. The continued characterization of this and similar molecules will undoubtedly contribute to the advancement of medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-amino-2-(2-methoxyphenyl)acetic Acid | C9H11NO3 | CID 2772349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. New experimental melting properties as access for predicting amino-acid solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New experimental melting properties as access for predicting amino-acid solubility - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI) [vlabs.iitkgp.ac.in]

- 10. scribd.com [scribd.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. scribd.com [scribd.com]

- 13. Item - Effects of aromatic amino acids on signaling pathways under normoxia. - Public Library of Science - Figshare [plos.figshare.com]

- 14. Aromatic amino acid metabolites alter interferon signaling and influenza pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

"2-Amino-2-(3-methoxyphenyl)acetic acid" CAS number and molecular structure

This technical guide provides a comprehensive overview of 2-Amino-2-(3-methoxyphenyl)acetic acid, a non-proteinogenic amino acid. The information is tailored for researchers, scientists, and professionals in drug development, focusing on its chemical identity, physicochemical properties, and potential synthetic applications. Due to the limited availability of direct experimental data for this specific compound, this guide also references methodologies for closely related isomers to provide a practical framework for its synthesis and use.

Chemical Identity and Physicochemical Properties

2-Amino-2-(3-methoxyphenyl)acetic acid is a derivative of glycine featuring a methoxy-substituted phenyl ring at the alpha-carbon. This substitution imparts specific steric and electronic characteristics that make it a valuable building block in medicinal chemistry.

Table 1: Physicochemical Data for 2-Amino-2-(3-methoxyphenyl)acetic acid

| Property | Value | Source |

| CAS Number | 7314-43-4 | [1] |

| Molecular Formula | C9H11NO3 | [1] |

| Molecular Weight | 181.19 g/mol | [1] |

| IUPAC Name | 2-amino-2-(3-methoxyphenyl)acetic acid | [1] |

| Canonical SMILES | COC1=CC=CC(=C1)C(C(=O)O)N | [1] |

| InChI Key | UMKVNPOZWRHJPM-UHFFFAOYSA-N | [1] |

| Computed XLogP3 | -1.7 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Predicted to have limited solubility in water and higher solubility in polar organic solvents. | [2] |

Molecular Structure

The molecular structure of 2-Amino-2-(3-methoxyphenyl)acetic acid is defined by a central alpha-carbon bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a 3-methoxyphenyl group. The structure can be represented by the SMILES string: COC1=CC=CC(=C1)C(C(=O)O)N.[1] Three-dimensional conformers and 2D structural images are available in chemical databases such as PubChem (CID 265441).[1]

Experimental Protocols

While specific, validated experimental protocols for the meta-isomer are not widely published, established methods for the synthesis of the closely related ortho-isomer, 2-amino-2-(2-methoxyphenyl)acetic acid, can serve as a strong starting point. The following protocols are adapted from these methodologies.

The Strecker synthesis is a robust three-component reaction for preparing α-amino acids. It involves the reaction of an aldehyde with an amine and a cyanide source to form an α-aminonitrile, which is then hydrolyzed to the desired amino acid.

Materials:

-

3-methoxybenzaldehyde

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Methanol (MeOH) and Water

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) for neutralization

-

Diethyl ether or other suitable organic solvent for extraction

-

Standard laboratory glassware

Procedure:

-

Formation of α-aminonitrile:

-

In a well-ventilated fume hood, dissolve 3-methoxybenzaldehyde (1 eq) and ammonium chloride (1.5 eq) in a mixture of methanol and water.

-

Cool the solution to 0-5 °C using an ice bath.

-

Add sodium cyanide (1.2 eq) portion-wise while stirring vigorously, maintaining the low temperature.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding cold water and extract the product with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-amino-2-(3-methoxyphenyl)acetonitrile.

-

-

Hydrolysis to Amino Acid:

-

To the crude α-aminonitrile, add a solution of concentrated hydrochloric acid.

-

Heat the mixture to reflux for 4-6 hours until hydrolysis is complete (monitor by TLC).

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture with a sodium hydroxide solution to precipitate the amino acid.

-

Collect the solid product by filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., water/ethanol) for purification.

-

Caption: Experimental workflow for the Strecker synthesis.

The incorporation of non-natural amino acids like 2-Amino-2-(3-methoxyphenyl)acetic acid into peptide chains is a key strategy in drug discovery. The following Fmoc-based SPPS protocol is adapted for sterically hindered amino acids.

Materials:

-

Fmoc-protected 2-Amino-2-(3-methoxyphenyl)acetic acid

-

Rink Amide or other suitable resin

-

N,N-Dimethylformamide (DMF)

-

Piperidine solution in DMF (20%)

-

Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

SPPS reaction vessel

Procedure:

-

Resin Preparation: Swell the resin in DMF for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Amino Acid Activation: In a separate vial, pre-activate Fmoc-2-Amino-2-(3-methoxyphenyl)acetic acid (3 eq) with HATU (2.9 eq) and DIPEA (6 eq) in DMF.

-

Coupling: Add the activated amino acid solution to the deprotected resin. Allow the reaction to proceed for 2-4 hours. Due to potential steric hindrance from the methoxyphenyl group, a longer coupling time and a potent coupling reagent like HATU are recommended.

-

Washing: After coupling, thoroughly wash the resin with DMF.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

-

Purification: Precipitate the crude peptide in cold diethyl ether and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Caption: Workflow for a single coupling cycle in Fmoc-based SPPS.

Applications in Drug Development

While direct applications of 2-Amino-2-(3-methoxyphenyl)acetic acid are not extensively documented, its structure is analogous to other non-canonical amino acids used to enhance the properties of therapeutic molecules.

-

Proteolysis Targeting Chimeras (PROTACs): The related ortho-isomer is used as a component in the linkers of PROTACs.[3] The methoxyphenyl group can modulate physicochemical properties like solubility and cell permeability, which are critical for the efficacy of these heterobifunctional molecules.[3] The meta-isomer could similarly be explored as a linker component to fine-tune the length, rigidity, and vectoral properties necessary for forming a productive ternary complex between a target protein and an E3 ligase.

-

Antimicrobial Peptides (AMPs): Incorporation of non-natural amino acids can enhance the proteolytic stability and modulate the hydrophobicity of AMPs.[4] The steric bulk of the methoxyphenyl group in 2-Amino-2-(3-methoxyphenyl)acetic acid could protect the peptide backbone from enzymatic degradation, potentially increasing its in-vivo half-life.

-

Peptide Mimetics and Constrained Peptides: As a sterically hindered amino acid, its incorporation can introduce conformational constraints into a peptide backbone. This is a common strategy to lock a peptide into a bioactive conformation, improving its binding affinity and selectivity for a specific biological target.

Caption: Role as a building block in a PROTAC linker.

References

Spectroscopic Analysis of 2-Amino-2-(3-methoxyphenyl)acetic Acid: A Technical Guide

This technical document provides a comprehensive overview of the spectroscopic data and analytical methodologies relevant to the characterization of 2-Amino-2-(3-methoxyphenyl)acetic acid and its analogues. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the related compound, 2-(3-methoxyphenyl)acetic acid.

Table 1: ¹H NMR Data of 2-(3-methoxyphenyl)acetic acid

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.27 – 7.21 | m | 1H | Ar-H |

| 6.89 – 6.79 | m | 3H | Ar-H |

| 3.79 | s | 3H | OCH₃ |

| 3.61 | s | 2H | CH₂ |

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Data of 2-(3-methoxyphenyl)acetic acid

| Chemical Shift (δ) ppm | Assignment |

| 177.8 | C=O |

| 159.7 | Ar-C (C-OCH₃) |

| 134.6 | Ar-C |

| 129.6 | Ar-C |

| 121.7 | Ar-C |

| 115.0 | Ar-C |

| 112.8 | Ar-C |

| 55.2 | OCH₃ |

| 41.1 | CH₂ |

Solvent: CDCl₃, Frequency: 101 MHz[1]

Table 3: Mass Spectrometry Data of 2-(3-methoxyphenyl)acetic acid

| Ionization Mode | Calculated m/z | Found m/z | Fragment |

| ESI- | 165.05 | 164.94 | [M-H]⁻ |

LRMS (ESI-)[1]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Actual experimental conditions may vary and should be optimized for the specific instrument and sample.

2.1 NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then transferred to an NMR tube.

-

Instrumentation: A standard NMR spectrometer, such as a 400 MHz instrument, is used for analysis.

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired using a standard pulse sequence. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. Similar to ¹H NMR, acquisition parameters are optimized for the sample and instrument.

2.2 Mass Spectrometry

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, often a mixture of water and an organic solvent like acetonitrile or methanol, sometimes with a small amount of acid (e.g., formic acid) or base to aid ionization.

-

Instrumentation: An electrospray ionization (ESI) mass spectrometer is a common choice for this type of analysis.

-

Data Acquisition: The sample solution is introduced into the ESI source, where it is nebulized and ionized. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance. Data can be acquired in either positive or negative ion mode.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic characterization of a novel compound like 2-Amino-2-(3-methoxyphenyl)acetic acid.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Solubility of 2-Amino-2-(3-methoxyphenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-2-(3-methoxyphenyl)acetic acid. Due to the limited availability of specific quantitative solubility data in public literature for this compound, this document focuses on the theoretical principles governing its solubility and provides detailed experimental protocols for its determination.

Introduction to 2-Amino-2-(3-methoxyphenyl)acetic acid

2-Amino-2-(3-methoxyphenyl)acetic acid is a non-proteinogenic amino acid derivative. Its structure, featuring a hydrophilic amino acid backbone and a more lipophilic methoxyphenyl group, suggests a nuanced solubility profile. Like other amino acids, it is a zwitterionic molecule, possessing both an acidic carboxylic acid group and a basic amino group. This amphoteric nature is a key determinant of its solubility in aqueous solutions, which is expected to be significantly influenced by pH.

Theoretical Solubility Profile

The solubility of 2-Amino-2-(3-methoxyphenyl)acetic acid is governed by the interplay of its functional groups and the properties of the solvent.

-

In Aqueous Solutions: Due to its zwitterionic nature, the compound is expected to be soluble in water. Amino acids generally exhibit their lowest solubility in water at their isoelectric point (pI), where the net charge of the molecule is zero. At pH values above or below the pI, the molecule will carry a net negative or positive charge, respectively, which enhances its interaction with polar water molecules and increases its solubility.

-

In Organic Solvents: The presence of the methoxyphenyl group introduces a degree of lipophilicity. Therefore, some solubility in polar organic solvents such as ethanol and methanol is anticipated. In non-polar organic solvents, the solubility is expected to be low due to the high polarity of the amino acid moiety.

-

Effect of Temperature: Generally, the solubility of solid compounds in liquid solvents increases with temperature. This principle is expected to apply to 2-Amino-2-(3-methoxyphenyl)acetic acid.

Predicted Solubility Data

| Solvent | Temperature (°C) | Predicted Solubility (g/L) | Predicted Molar Solubility (mol/L) |

| Water (pH 2) | 25 | - | - |

| Water (pH 7) | 25 | - | - |

| Water (pH 10) | 25 | - | - |

| Methanol | 25 | - | - |

| Ethanol | 25 | - | - |

| Isopropanol | 25 | - | - |

| Acetone | 25 | - | - |

| Ethyl Acetate | 25 | - | - |

| Dichloromethane | 25 | - | - |

| Hexane | 25 | - | - |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of 2-Amino-2-(3-methoxyphenyl)acetic acid. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.

4.1. Materials and Equipment

-

2-Amino-2-(3-methoxyphenyl)acetic acid (high purity)

-

Selected solvents (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a suitable detector (e.g., UV-Vis)

-

pH meter

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-Amino-2-(3-methoxyphenyl)acetic acid to a series of sealed vials. A visual excess of solid should remain at the bottom of the vial.

-

Add a known volume of the desired solvent to each vial.

-

For aqueous solutions, adjust the pH to the desired value using dilute HCl or NaOH before adding the solvent to the vial.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when consecutive measurements are consistent.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Filter the sample through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the calibration range of the analytical method.

-

4.3. Quantification

-

Analytical Method: HPLC or UPLC is the recommended method for accurate quantification.

-

Mobile Phase: A suitable mixture of aqueous buffer and organic solvent (e.g., acetonitrile or methanol).

-

Column: A reverse-phase column (e.g., C18) is typically appropriate.

-

Detection: UV detection at a wavelength where the compound has significant absorbance.

-

-

Calibration Curve: Prepare a series of standard solutions of 2-Amino-2-(3-methoxyphenyl)acetic acid of known concentrations. Analyze these standards to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the diluted sample into the HPLC/UPLC system and determine its concentration from the calibration curve.

-

Calculation of Solubility: Back-calculate the original concentration in the saturated solution, taking into account the dilution factor.

Visualizations

The following diagrams illustrate the logical workflow for solubility determination and the factors influencing the solubility of 2-Amino-2-(3-methoxyphenyl)acetic acid.

Caption: Experimental workflow for determining thermodynamic solubility.

Caption: Key factors influencing the solubility of the target compound.

A Technical Guide to the Chiral Resolution of Racemic 2-amino-2-(2-methoxyphenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of pharmaceutical intermediates is a critical factor in ensuring the efficacy and safety of the final drug product. This technical guide provides an in-depth overview of the methodologies for the chiral resolution of racemic 2-amino-2-(2-methoxyphenyl)acetic acid, a key building block in various synthetic pathways. The primary focus of this document is on High-Performance Liquid Chromatography (HPLC), a robust and widely used technique for the separation and quantification of enantiomers.[1][2] Alternative resolution strategies, including diastereomeric salt formation and enzymatic resolution, are also discussed.

High-Performance Liquid Chromatography (HPLC) Methodology

Chiral HPLC is considered the gold standard for enantiomeric separations in the pharmaceutical industry due to its high resolving power, robustness, and reproducibility.[2] The separation of enantiomers is achieved through the formation of transient diastereomeric complexes between the analyte and a chiral stationary phase (CSP). These complexes have different energy levels, leading to differential retention times and subsequent separation.[1] For underivatized amino acids like 2-amino-2-(2-methoxyphenyl)acetic acid, macrocyclic glycopeptide-based CSPs are particularly effective.[1][3]

Recommended HPLC Starting Conditions

The following tables outline recommended starting conditions for the chiral separation of 2-amino-2-(2-methoxyphenyl)acetic acid using a teicoplanin-based CSP. These are intended as a starting point for method development and may require optimization to achieve the desired separation performance.[1]

Table 1: Recommended HPLC System and Column

| Parameter | Specification |

| HPLC System | Standard HPLC or UHPLC with pump, autosampler, column oven, and UV detector |

| Column | Teicoplanin-based Chiral Stationary Phase (e.g., Astec CHIROBIOTIC T) |

| Particle Size | 5 µm |

| Dimensions | 250 x 4.6 mm |

Table 2: Suggested Mobile Phases and Chromatographic Conditions

| Parameter | Method 1 (Primary Recommendation) | Method 2 (Alternative) | Method 3 (Alternative) |

| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate in Water | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile/Methanol (50:50) |

| Mode | Isocratic (e.g., 80:20 A:B) | Isocratic (e.g., 60:40 A:B) | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |

| Column Temperature | 25 °C | 25 °C | Ambient to 40°C |

| Detection | UV at 220 nm | UV at 220 nm | UV at 220 nm or PDA |

| Injection Volume | 10 µL | 10 µL | 5-20 µL |

Experimental Protocol: HPLC Method Development

This protocol provides a general starting point for developing a chiral separation method.

1.2.1. Sample Preparation

-

Prepare a stock solution of racemic 2-amino-2-(2-methoxyphenyl)acetic acid at a concentration of 1 mg/mL in the sample diluent (a mixture of the mobile phase components is recommended).[1]

-

From the stock solution, prepare a working standard solution at a concentration of approximately 0.1 mg/mL.[1]

-

Filter the final solution through a 0.45 µm syringe filter before injection.[1][3]

1.2.2. HPLC Analysis

-

Equilibrate the column with the initial mobile phase for at least 20 minutes.[3]

-

Inject the prepared sample.

-

Run the analysis using the starting conditions outlined in Table 2.

-

Evaluate the chromatogram for resolution, peak shape, and retention time.

-

Systematically adjust the mobile phase composition (e.g., organic modifier percentage, additive concentration) and temperature to optimize the separation.[3]

Visualization of HPLC Method Development Workflow

The following diagram illustrates a logical workflow for the development and optimization of a chiral HPLC method.

Caption: Workflow for Chiral HPLC Method Development.

Alternative Resolution Methodologies

While HPLC is a powerful analytical tool, other techniques can be employed for the preparative-scale resolution of racemic 2-amino-2-(2-methoxyphenyl)acetic acid.

Diastereomeric Salt Formation

This classical resolution method involves reacting the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts.[4] These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[5] The less soluble diastereomer crystallizes out of the solution, and the desired enantiomer can then be recovered by removing the resolving agent.[4][5]

Common Chiral Resolving Agents for Acids:

-

Optically active amines (e.g., brucine, (+)-cinchotoxine)[4]

-

Chiral alcohols (after conversion of the acid to an ester)[6]

General Experimental Protocol:

-

Dissolve the racemic 2-amino-2-(2-methoxyphenyl)acetic acid in a suitable solvent.

-

Add an equimolar amount of the chiral resolving agent.

-

Allow the diastereomeric salts to form.

-

Induce crystallization by cooling, concentrating the solution, or adding an anti-solvent.

-

Isolate the less soluble diastereomeric salt by filtration.

-

Recrystallize the salt to improve diastereomeric purity.

-

Liberate the desired enantiomer by treating the purified salt with an acid or base to remove the resolving agent.

-

Isolate the enantiomerically enriched 2-amino-2-(2-methoxyphenyl)acetic acid.

Visualization of Diastereomeric Salt Resolution Workflow

Caption: Diastereomeric Salt Crystallization Workflow.

Enzymatic Resolution

Enzymatic resolution utilizes the stereoselectivity of enzymes to differentiate between enantiomers. A common approach is the kinetic resolution where an enzyme selectively catalyzes a reaction of one enantiomer, leaving the other unreacted. For amino acids, enzymes like lipases or proteases can be employed.[7] For instance, a lipase could selectively hydrolyze an ester derivative of one enantiomer, allowing for the separation of the resulting acid from the unreacted ester.

General Principles of Enzymatic Resolution:

-

Enzyme Selection: The choice of enzyme is crucial and must exhibit high enantioselectivity for the substrate. Lipases are commonly used for their ability to catalyze enantioselective esterification or hydrolysis.[7][8]

-

Substrate Derivatization: It may be necessary to derivatize the amino acid (e.g., esterification) to make it a suitable substrate for the chosen enzyme.

-

Reaction Conditions: The reaction conditions (e.g., solvent, temperature, pH) must be optimized to ensure optimal enzyme activity and selectivity.

-

Separation: After the reaction, the product and the unreacted enantiomer are separated using standard techniques like extraction or chromatography.

Conclusion

The chiral resolution of racemic 2-amino-2-(2-methoxyphenyl)acetic acid is a critical step in its application as a pharmaceutical intermediate. High-Performance Liquid Chromatography with a chiral stationary phase offers a reliable and robust method for the analytical determination of enantiomeric purity. For preparative scale separations, classical diastereomeric salt formation and enzymatic resolution present viable, cost-effective alternatives. The selection of the most appropriate method will depend on factors such as the scale of the separation, required purity, and available resources. The detailed protocols and workflows provided in this guide serve as a comprehensive starting point for researchers and professionals in the field of drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]

- 6. US4379941A - Resolution of racemic amino acids - Google Patents [patents.google.com]

- 7. US20130095535A1 - Enzymatic resolution of racemic (2r,s)-2-(acetylamino)-3-methoxy-n-(phenylmethyl)propanamide - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

The Biological Activity of Phenylglycine Derivatives on Metabotropic Glutamate Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of phenylglycine derivatives on metabotropic glutamate receptors (mGluRs). It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the structure-activity relationships, signaling pathways, and experimental methodologies crucial for advancing research in this field.

Introduction to Metabotropic Glutamate Receptors

Metabotropic glutamate receptors are a family of G protein-coupled receptors (GPCRs) that play a critical role in modulating synaptic transmission and neuronal excitability throughout the central nervous system (CNS).[1] Unlike their ionotropic counterparts, mGluRs do not form ion channels but instead activate intracellular signaling cascades upon binding to their endogenous ligand, glutamate.[1][2] There are eight subtypes of mGluRs, which are classified into three groups based on their sequence homology, pharmacology, and the intracellular signaling pathways they activate.[2]

-

Group I mGluRs (mGluR1 and mGluR5): These receptors are primarily located postsynaptically and are coupled to Gq/G11 proteins. Their activation leads to the stimulation of phospholipase C (PLC), resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately leads to the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[1]

-

Group II mGluRs (mGluR2 and mGluR3): These receptors are typically found on presynaptic terminals and are coupled to Gi/Go proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1]

-

Group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8): Similar to Group II, these receptors are also presynaptic and coupled to Gi/Go proteins, resulting in the inhibition of adenylyl cyclase and a reduction in cAMP levels.[1]

The diverse signaling mechanisms and localization of mGluR subtypes make them attractive therapeutic targets for a wide range of neurological and psychiatric disorders. Phenylglycine derivatives have emerged as a significant class of compounds for probing the function of these receptors due to their ability to act as potent and selective agonists and antagonists.

Phenylglycine Derivatives: Agonist and Antagonist Activity

Phenylglycine derivatives have been instrumental in elucidating the physiological roles of different mGluR subtypes. Their activity, whether agonistic or antagonistic, and their selectivity for receptor subtypes are heavily influenced by substitutions on the phenyl ring and the α-carbon. The following tables summarize the quantitative data on the biological activity of various phenylglycine derivatives at different mGluR subtypes.

Data Presentation

Table 1: Biological Activity of Phenylglycine Derivatives at Group I mGluRs (mGluR1 and mGluR5)

| Compound | Receptor Subtype | Activity | Potency (IC50/EC50/K_B_ in µM) | Reference |

| (S)-4-Carboxyphenylglycine ((S)-4CPG) | mGluR1α | Antagonist | IC50: 65 ± 5 | [3] |

| (+)-α-Methyl-4-carboxyphenylglycine ((+)-MCPG) | mGluR1α | Antagonist | IC50: 155 ± 38 | [3] |

| (S)-4-Carboxy-3-hydroxyphenylglycine ((S)-4C3HPG) | mGluR1α | Antagonist | IC50: 19-50 | [3] |

| (S)-3-Hydroxyphenylglycine ((S)-3HPG) | mGluR1a | Partial Agonist | - | [4] |

| (RS)-3,5-Dihydroxyphenylglycine ((RS)-DHPG) | mGluR1a | Partial Agonist | - | [4] |

| (S)-4-Carboxyphenylglycine ((S)-4CPG) | mGluR5a | No inhibition of Glu or 1S,3R-ACPD | - | [4] |

| (S)-4-Carboxy-3-hydroxyphenylglycine ((S)-4C3HPG) | mGluR5a | Agonist (at high concentration) | - | [4] |

| (+)-α-Methyl-4-carboxyphenylglycine ((+)-MCPG) | mGluR5a | Antagonist (of 1S,3R-ACPD) | Potent and competitive | [4] |

Table 2: Biological Activity of Phenylglycine Derivatives at Group II mGluRs (mGluR2 and mGluR3)

| Compound | Receptor Subtype | Activity | Potency (IC50/EC50 in µM) | Reference |

| (S)-4-Carboxyphenylglycine ((S)-4CPG) | mGluR2 | Antagonist | IC50: 577 ± 74 | [3] |

| (RS)-α-Methyl-4-carboxyphenylglycine (MCPG) | mGluR2 | Antagonist | IC50: 340 ± 59 | [3] |

| (RS)-4-Carboxy-3-hydroxyphenylglycine | mGluR2 | Agonist | EC50: 48 ± 5 | [3] |

| (R)-3-Hydroxyphenylglycine | mGluR2 | Agonist | EC50: 451 ± 93 | [3] |

| (S)-3-Carboxy-4-hydroxyphenylglycine | mGluR2 | Agonist | EC50: 97 ± 12 | [3] |

Table 3: Biological Activity of Phenylglycine Derivatives at Group III mGluRs

| Compound | Receptor Subtype | Activity | Potency (K_D_ in µM) | Reference |

| (RS)-α-Methyl-4-phosphonophenylglycine (MPPG) | L-AP4-sensitive (Group III) | Antagonist | 9.2 | [5] |

| (RS)-α-Methyl-4-sulphonophenylglycine (MSPG) | L-AP4-sensitive (Group III) | Antagonist | - | [5] |

| (RS)-α-Methyl-4-tetrazolylphenylglycine (MTPG) | L-AP4-sensitive (Group III) | Antagonist | - | [5] |

| (RS)-α-Methyl-3-chloro-4-phosphonophenylglycine (UBP1110) | (S)-AP4-sensitive (Group III) | Antagonist | 7.4 ± 2.3 | [6] |

| (RS)-α-Methyl-3-methoxy-4-phosphonophenylglycine (UBP1111) | (S)-AP4-sensitive (Group III) | Antagonist | 5.4 ± 0.6 | [6] |

| (RS)-α-Methyl-3-methyl-4-phosphonophenylglycine (UBP1112) | (S)-AP4-sensitive (Group III) | Antagonist | 5.1 ± 0.3 | [6] |

Signaling Pathways of Metabotropic Glutamate Receptors

The distinct signaling pathways activated by each mGluR group are fundamental to their diverse physiological functions. The following diagrams, generated using the DOT language, illustrate these pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. Characterization of metabotropic glutamate receptor-stimulated phosphoinositide hydrolysis in rat cultured cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. resources.revvity.com [resources.revvity.com]

- 4. revvity.com [revvity.com]

- 5. Characterization of metabotropic glutamate receptor-stimulated phosphoinositide hydrolysis in rat cultured cerebellar granule cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

Synthesis of "2-amino-2-(2-methoxyphenyl)acetic acid" analogs and their structure-activity relationship

An In-depth Technical Guide to the Synthesis and Structure-Activity Relationship of 2-amino-2-(2-methoxyphenyl)acetic Acid Analogs

Introduction

2-amino-2-(2-methoxyphenyl)acetic acid, a derivative of phenylglycine, serves as a crucial scaffold in medicinal chemistry and drug development. Phenylglycine and its analogs are integral components of various pharmaceuticals, including β-lactam antibiotics and anti-tumor agents. The unique structural arrangement of an amino group and a carboxylic acid on the same carbon atom attached to an aryl ring allows for diverse chemical modifications and specific interactions with biological targets.

This technical guide provides a comprehensive overview of the synthesis of 2-amino-2-(2-methoxyphenyl)acetic acid analogs, details their structure-activity relationships (SAR), and presents relevant experimental protocols for their preparation and biological evaluation. The primary focus is on modifications that influence activity at targets such as metabotropic glutamate receptors (mGluRs), where these compounds have shown significant modulatory effects.[1]

Synthesis of Phenylglycine Analogs

The synthesis of 2-amino-2-(aryl)acetic acid analogs can be achieved through several established synthetic routes. The most common and adaptable method is the Strecker synthesis, which involves a one-pot, three-component reaction.[1][2] Alternative methods, such as the Petasis reaction, offer different pathways to access the core phenylglycine structure.[3]

General Synthetic Route: Strecker Synthesis

The Strecker synthesis provides a straightforward method for producing α-amino acids from aldehydes or ketones.[1] For the synthesis of 2-amino-2-(2-methoxyphenyl)acetic acid and its analogs, the process begins with the corresponding substituted benzaldehyde. The reaction proceeds through a hydantoin intermediate, which is subsequently hydrolyzed to yield the final amino acid product.[1]

Caption: General workflow for the Strecker synthesis of phenylglycine analogs.

Experimental Protocol: Strecker Synthesis

This protocol describes a general method for the synthesis of 2-amino-2-(2-methoxyphenyl)acetic acid and its analogs, adapted from established procedures.[1]

Materials:

-

Substituted benzaldehyde (e.g., 2-methoxybenzaldehyde)

-

Potassium cyanide (KCN)

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl) or Sodium hydroxide (NaOH)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the substituted benzaldehyde in ethanol.

-

Addition of Reagents: Add an aqueous solution of potassium cyanide and ammonium carbonate to the flask.

-

Reflux: Heat the reaction mixture under reflux for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Isolation of Intermediate: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture with hydrochloric acid to precipitate the intermediate hydantoin.

-

Filtration: Filter the precipitate, wash it with cold water, and allow it to dry.

-

Hydrolysis: Hydrolyze the dried hydantoin intermediate by heating it with a strong acid (e.g., HCl) or a strong base (e.g., NaOH) to yield the desired amino acid.

-

Purification: Purify the final product by recrystallization to achieve high purity.

Structure-Activity Relationship (SAR)

The biological activity of 2-amino-2-(aryl)acetic acid derivatives is highly sensitive to their molecular structure.[1] SAR studies help in understanding how different functional groups and substitutions on the phenyl ring influence the compound's interaction with its biological target.

Key structural features that determine activity include:

-

The Carboxylate Group: The negatively charged carboxylate moiety is often crucial for binding to receptors, potentially participating in a key ligand-receptor interaction through a salt bridge or hydrogen bonding.[4][5] Its esterification typically leads to a complete loss of biological activity.[5]

-

The Amino Group: The primary amine can act as a hydrogen bond donor or acceptor, and its presence is often essential for activity.[5]

-

Aromatic Ring Substituents: The nature, position, and size of substituents on the phenyl ring can dramatically alter potency and selectivity. Electron-withdrawing groups (e.g., Cl, CF₃) or electron-donating groups (e.g., OCH₃) can modulate the electronic properties of the ring and influence hydrophobic or steric interactions within the binding pocket.[6][7] For instance, in some series, a preference for electron-withdrawing groups has been observed.[6]

Quantitative SAR Data

The following tables summarize representative SAR data for related arylacetic acid derivatives, illustrating the impact of structural modifications on biological activity against specific targets.

Table 1: Binding Affinity of Arylacetic Acid NSAIDs at the mCRTH2 Receptor [4]

| Compound | R1 (N-Acyl Group) | R2 (Indole C2) | Ki (μM) at mCRTH2 |

|---|---|---|---|

| Indomethacin | p-Cl-Benzoyl | -CH₃ | 1.5 ± 0.1 |

| 5'-O-desmethyl indomethacin | p-OH-Benzoyl | -CH₃ | Similar to Indomethacin |

| Indole Acetic Acid Analog | H | H | >10 (10-fold decrease) |

| Zomepirac | N/A (Pyrrole acetic acid) | N/A | 3.3 ± 0.3 |

| Sulindac Sulfide | N/A (Indeneacetic acid) | N/A | 2.5 ± 0.4 |

Table 2: COX-2 Inhibitory Activity of Novel Phenoxy Acetic Acid Derivatives [8]

| Compound ID | Core Structure | Substituents | IC₅₀ (μM) against COX-2 | Selectivity Index (SI) |

|---|---|---|---|---|

| 5d | Phenoxy Acetic Acid | 4-F-phenyl, Thiazole | 0.07 ± 0.01 | 128.00 |

| 5f | Phenoxy Acetic Acid | 4-Cl-phenyl, Thiazole | 0.06 ± 0.01 | 133.34 |

| 7b | Phenoxy Acetic Acid | 4-Cl-phenyl, Pyrazole | 0.08 ± 0.01 | 102.38 |

| 10c | Phenoxy Acetic Acid | 4-CH₃-phenyl, Pyridine | 0.09 ± 0.01 | 91.00 |

| Celecoxib | Reference Drug | N/A | 0.05 ± 0.02 | 298.60 |

| Mefenamic acid | Reference Drug | N/A | 1.98 ± 0.02 | 15.10 |

Biological Evaluation and Signaling Pathways

Analogs of 2-amino-2-(2-methoxyphenyl)acetic acid are often evaluated for their activity on G-protein coupled receptors (GPCRs), such as the Gq-coupled metabotropic glutamate receptors.[1] A common method to assess this activity is through a calcium mobilization assay.

Signaling Pathway: Gq-Coupled mGluR

Activation of a Gq-coupled mGluR by an agonist leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).

Caption: Simplified Gq protein signaling cascade initiated by mGluR activation.

Experimental Protocol: Calcium Mobilization Assay

This assay determines the agonist or antagonist activity of synthesized compounds on Gq-coupled mGluRs by measuring changes in intracellular calcium levels.[1]

Materials:

-

HEK293 cells stably expressing the target mGluR subtype

-

Fura-2 AM (calcium indicator dye)

-

Hanks' Balanced Salt Solution (HBSS)

-

Test compounds (synthesized analogs)

-

Glutamate (as a reference agonist)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader

Procedure:

-

Cell Seeding: Seed the HEK293 cells in 96-well plates and grow them to confluence.

-

Dye Loading: Load the cells with Fura-2 AM by incubating them in HBSS containing the dye for 60 minutes at 37°C.

-

Washing: Wash the cells with HBSS to remove any excess extracellular dye.

-

Compound Addition: Add the test compounds (synthesized analogs) at various concentrations to the wells. For antagonist testing, pre-incubate the cells with the test compounds before adding a known agonist like glutamate.

-

Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader. The change in fluorescence corresponds to the change in intracellular calcium concentration.

-

Data Analysis: Analyze the data to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values for each compound.

Caption: Experimental workflow for evaluating compound activity via calcium assay.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Design and Synthesis of Novel Meta-Linked Phenylglycine Macrocyclic FVIIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural determinants of arylacetic acid nonsteroidal anti-inflammatory drugs necessary for binding and activation of the prostaglandin D2 receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 6. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmacy180.com [pharmacy180.com]

- 8. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of 2-Amino-2-(3-methoxyphenyl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential therapeutic applications of 2-Amino-2-(3-methoxyphenyl)acetic acid, a phenylglycine derivative. While direct pharmacological data for this specific molecule is limited in publicly available literature, the broader class of phenylglycine derivatives has been extensively studied for its modulatory effects on glutamate receptors, particularly N-methyl-D-aspartate (NMDA) and metabotropic glutamate (mGlu) receptors. This document synthesizes the available information on structurally related compounds to infer the likely biological targets and therapeutic potential of 2-Amino-2-(3-methoxyphenyl)acetic acid in neurological and psychiatric disorders. This guide provides a comprehensive overview of the core pharmacology, potential mechanisms of action, and detailed experimental protocols for investigating this class of compounds.

Introduction: The Therapeutic Promise of Phenylglycine Derivatives

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system (CNS) and plays a critical role in synaptic plasticity, learning, and memory. However, dysregulation of glutamatergic signaling is implicated in the pathophysiology of a wide range of neurological and psychiatric disorders, including epilepsy, chronic pain, depression, and neurodegenerative diseases. Consequently, molecules that can modulate glutamate receptor activity are of significant interest for drug development.

Phenylglycine derivatives represent a versatile class of compounds that have demonstrated the ability to interact with both ionotropic NMDA receptors and G-protein coupled metabotropic glutamate (mGlu) receptors. Their therapeutic potential lies in their ability to fine-tune glutamatergic neurotransmission, offering a more nuanced approach than complete receptor blockade, which can lead to significant side effects. 2-Amino-2-(3-methoxyphenyl)acetic acid, with its characteristic phenylglycine core and a methoxy substitution on the phenyl ring, is positioned as a potential modulator of these critical CNS targets.

Core Pharmacology: Targeting Glutamate Receptors

Based on structure-activity relationship (SAR) studies of related phenylglycine derivatives, 2-Amino-2-(3-methoxyphenyl)acetic acid is predicted to exhibit activity at one or both of the following major classes of glutamate receptors:

-

N-Methyl-D-Aspartate (NMDA) Receptors: These are ligand-gated ion channels that play a crucial role in synaptic plasticity. Overactivation of NMDA receptors can lead to excitotoxicity and neuronal cell death, a hallmark of several neurodegenerative conditions. Phenylglycine derivatives can act as antagonists at the glycine or glutamate binding sites, or as uncompetitive channel blockers, thereby reducing excessive receptor activation.

-

Metabotropic Glutamate (mGlu) Receptors: This family of G-protein coupled receptors is divided into three groups (I, II, and III) that can either potentiate or inhibit synaptic transmission. Phenylglycine derivatives have been identified as selective agonists or antagonists for various mGlu receptor subtypes, offering the potential for highly targeted therapeutic interventions.

Quantitative Data on Structurally Related Phenylglycine Derivatives

Table 1: Antagonist Activity of Phenylglycine Derivatives at Presynaptic Metabotropic Glutamate Receptors

| Compound | Agonist | Receptor Subtype | Antagonist Potency (KD in µM) | Reference |

| (RS)-α-Methyl-4-carboxyphenylglycine (MCPG) | (1S,3S)-ACPD | (1S,3S)-ACPD-sensitive | 77 | [1] |

| (RS)-α-Methyl-4-phosphonophenylglycine (MPPG) | L-AP4 | L-AP4-sensitive | 9.2 | [1] |

| (RS)-α-Methyl-4-sulphonophenylglycine (MSPG) | L-AP4 | L-AP4-sensitive | > MCPG | [1] |

| (RS)-α-Methyl-4-tetrazolylphenylglycine (MTPG) | (1S,3S)-ACPD | (1S,3S)-ACPD-sensitive | > MCPG | [1] |

(Note: (1S,3S)-ACPD is a non-selective mGluR agonist, and L-AP4 is a group III mGluR agonist.)

Table 2: Antagonist Activity of 4-Carboxyphenylglycine Derivatives at Group I Metabotropic Glutamate Receptors

| Compound | Receptor Subtype | Assay | Antagonist Potency (IC50 in µM) | Reference |

| (S)-4-Carboxy-3-hydroxyphenylglycine (4C3HPG) | mGluR1α | Phosphoinositide Hydrolysis | 19-50 | [2] |

| (S)-4-Carboxy-3-hydroxyphenylglycine (4C3HPG) | mGluR5a | Phosphoinositide Hydrolysis | 53-280 | [2] |

| (S)-4-Carboxyphenylglycine (4CPG) | mGluR1α | Phosphoinositide Hydrolysis | 4-72 | [2] |

| (S)-4-Carboxyphenylglycine (4CPG) | mGluR5a | Phosphoinositide Hydrolysis | 150-156 | [2] |

| (+)-α-Methyl-4-carboxyphenylglycine (M4CPG) | mGluR1α | Phosphoinositide Hydrolysis | 29-100 | [2] |

| (+)-α-Methyl-4-carboxyphenylglycine (M4CPG) | mGluR5a | Phosphoinositide Hydrolysis | 115-210 | [2] |

Potential Therapeutic Applications

Given the likely interaction with glutamate receptors, 2-Amino-2-(3-methoxyphenyl)acetic acid could have therapeutic potential in a variety of CNS disorders:

-

Neurodegenerative Diseases: By potentially acting as an NMDA receptor antagonist, it could offer neuroprotection against excitotoxicity in conditions like Alzheimer's disease, Parkinson's disease, and Huntington's disease.

-

Epilepsy: Modulation of both NMDA and mGlu receptors can influence neuronal excitability, suggesting a possible role as an anticonvulsant.

-

Chronic Pain: NMDA and mGluR5 receptors are implicated in the central sensitization processes that underlie chronic pain states, making antagonists of these receptors promising analgesic candidates.

-

Depression and Anxiety: The glutamatergic system is increasingly recognized as a key player in mood disorders. Modulators of NMDA and mGlu receptors are being investigated as novel antidepressants and anxiolytics.

Signaling Pathways

The therapeutic effects of 2-Amino-2-(3-methoxyphenyl)acetic acid would be mediated through the modulation of specific intracellular signaling cascades, depending on its receptor target.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the pharmacological activity of 2-Amino-2-(3-methoxyphenyl)acetic acid.

NMDA Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of the test compound for the NMDA receptor ion channel binding site using a competitive displacement assay with a radiolabeled ligand such as [³H]MK-801.

Materials:

-

Rat cortical tissue

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

[³H]MK-801 (specific activity ~20-30 Ci/mmol)

-

2-Amino-2-(3-methoxyphenyl)acetic acid (test compound)

-

Unlabeled MK-801 (for non-specific binding determination)

-

L-Glutamate and Glycine

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize fresh or frozen rat cortical tissue in ice-cold homogenization buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cellular debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes to pellet the synaptic membranes. Wash the pellet by resuspension and recentrifugation. Resuspend the final pellet in assay buffer.

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Membranes + [³H]MK-801 + assay buffer + Glutamate/Glycine.

-

Non-specific Binding: Membranes + [³H]MK-801 + excess unlabeled MK-801 + Glutamate/Glycine.

-

Test Compound: Membranes + [³H]MK-801 + varying concentrations of 2-Amino-2-(3-methoxyphenyl)acetic acid + Glutamate/Glycine.

-

-

Incubation: Incubate the plates at room temperature for 2 hours to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

mGlu Receptor Activity Assay using Calcium Imaging

This protocol measures the ability of the test compound to act as an agonist or antagonist at a specific mGlu receptor subtype (e.g., mGluR5, coupled to Ca²⁺ mobilization) expressed in a cell line (e.g., HEK293 cells).

Materials:

-

HEK293 cells stably expressing the mGlu receptor of interest (e.g., mGluR5)

-

Cell culture medium and supplements

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

2-Amino-2-(3-methoxyphenyl)acetic acid (test compound)

-

Known mGluR agonist (e.g., Quisqualate)

-

Fluorescence microscope or plate reader equipped for calcium imaging

Procedure:

-

Cell Preparation: Plate the cells in a suitable format (e.g., 96-well black-walled, clear-bottom plates) and grow to confluency.

-

Dye Loading: Wash the cells with HBSS. Prepare a loading solution containing the calcium-sensitive dye and Pluronic F-127 in HBSS. Incubate the cells with the loading solution for 30-60 minutes at 37°C.

-

Washing: Wash the cells with HBSS to remove excess dye.

-

Assay Performance:

-

Agonist Mode: Record baseline fluorescence for a short period. Add varying concentrations of 2-Amino-2-(3-methoxyphenyl)acetic acid and continue recording the fluorescence signal to detect any increase in intracellular calcium.

-

Antagonist Mode: Pre-incubate the cells with varying concentrations of 2-Amino-2-(3-methoxyphenyl)acetic acid for a defined period. Record baseline fluorescence, then add a fixed concentration (e.g., EC₈₀) of a known agonist (e.g., Quisqualate) and continue recording.

-

-

Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

-

For Agonist Activity: Plot the peak fluorescence change against the log concentration of the test compound to determine the EC₅₀ value.

-

For Antagonist Activity: Plot the inhibition of the agonist-induced response against the log concentration of the test compound to determine the IC₅₀ value.

-

Conclusion and Future Directions

2-Amino-2-(3-methoxyphenyl)acetic acid belongs to the pharmacologically significant class of phenylglycine derivatives, which are known modulators of glutamate receptors. Based on the available data for structurally related compounds, it is plausible that this molecule will exhibit activity at NMDA and/or mGlu receptors, conferring it with therapeutic potential for a range of neurological and psychiatric disorders.

Further research is imperative to delineate the precise pharmacological profile of 2-Amino-2-(3-methoxyphenyl)acetic acid. The experimental protocols detailed in this guide provide a framework for such investigations. Future studies should focus on:

-

Determining the binding affinities (Ki) at all major glutamate receptor subtypes.

-

Characterizing its functional activity (agonist, antagonist, or allosteric modulator) at these receptors.

-

Evaluating its efficacy in preclinical models of CNS disorders.

-

Assessing its pharmacokinetic properties and blood-brain barrier permeability.

A thorough understanding of these parameters will be crucial in determining the viability of 2-Amino-2-(3-methoxyphenyl)acetic acid as a lead compound for the development of novel therapeutics for glutamatergic dysfunction.

References

- 1. New phenylglycine derivatives with potent and selective antagonist activity at presynaptic glutamate receptors in neonatal rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological analysis of 4-carboxyphenylglycine derivatives: comparison of effects on mGluR1 alpha and mGluR5a subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for incorporating Fmoc-"2-Amino-2-(3-methoxyphenyl)acetic acid" in solid-phase peptide synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance biological activity, improve metabolic stability, and introduce novel functionalities.[1] Fmoc-2-Amino-2-(3-methoxyphenyl)acetic acid is an α,α-disubstituted amino acid, a class of building blocks known to induce conformational constraints in peptides. The presence of the methoxyphenyl group at the α-position introduces significant steric hindrance, which can pose challenges during solid-phase peptide synthesis (SPPS), particularly during the coupling step.[1][2]

These application notes provide a detailed protocol for the efficient incorporation of Fmoc-2-Amino-2-(3-methoxyphenyl)acetic acid into peptide chains using Fmoc-based SPPS. The protocol emphasizes the use of potent coupling reagents and optimized reaction conditions to overcome steric hindrance and achieve high coupling efficiency.

Data Presentation

Table 1: Comparative Performance of Coupling Reagents for Sterically Hindered Amino Acids

| Coupling Reagent | Class | Relative Reactivity | Common Additives | Key Considerations |

| HATU | Aminium/Uronium Salt | Very High | HOAt (pre-incorporated) | Highly effective for hindered couplings, though can be more expensive.[1][2] |